3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide
Brand Name: Vulcanchem
CAS No.: 393533-57-8
VCID: VC4234842
InChI: InChI=1S/C23H21N5O/c1-17(18-11-13-20(14-12-18)19-7-3-2-4-8-19)24-26-23(29)15-16-28-22-10-6-5-9-21(22)25-27-28/h2-14H,15-16H2,1H3,(H,26,29)/b24-17+
SMILES: CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)C4=CC=CC=C4
Molecular Formula: C23H21N5O
Molecular Weight: 383.455

3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide

CAS No.: 393533-57-8

Cat. No.: VC4234842

Molecular Formula: C23H21N5O

Molecular Weight: 383.455

* For research use only. Not for human or veterinary use.

3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide - 393533-57-8

Specification

CAS No. 393533-57-8
Molecular Formula C23H21N5O
Molecular Weight 383.455
IUPAC Name 3-(benzotriazol-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]propanamide
Standard InChI InChI=1S/C23H21N5O/c1-17(18-11-13-20(14-12-18)19-7-3-2-4-8-19)24-26-23(29)15-16-28-22-10-6-5-9-21(22)25-27-28/h2-14H,15-16H2,1H3,(H,26,29)/b24-17+
Standard InChI Key LTEQVDAWIKAJJA-JJIBRWJFSA-N
SMILES CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Identity

Fundamental Molecular Properties

3-(1H-Benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide (CAS No. 393533-57-8) is defined by the molecular formula C₂₃H₂₁N₅O and a molecular weight of 383.455 g/mol. Its IUPAC name, 3-(benzotriazol-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]propanamide, reflects the integration of a benzotriazole ring, a propanehydrazide linker, and a biphenyl ethylidene group.

Table 1: Structural and Physicochemical Properties

PropertyValue
CAS Number393533-57-8
Molecular FormulaC₂₃H₂₁N₅O
Molecular Weight383.455 g/mol
IUPAC Name3-(benzotriazol-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]propanamide
SMILES NotationC1=CC=C2C(=C1)N=NN2CCC(=O)N/N=C/C3=CC=C(C4=CC=CC=C4)C3
Topological Polar Surface Area85.5 Ų

The benzotriazole moiety (C₆H₄N₃) contributes to the compound’s planar aromaticity, while the biphenyl group enhances hydrophobic interactions with biological targets . The hydrazone linkage (–NH–N=C–) introduces conformational rigidity, which is critical for target binding selectivity.

Spectroscopic and Computational Data

Fourier-transform infrared (FTIR) spectroscopy of analogous benzotriazole hydrazides reveals characteristic peaks at 1610–1620 cm⁻¹ (C=O stretch), 1500–1520 cm⁻¹ (aromatic C=C), and 3300–3350 cm⁻¹ (N–H stretch) . Nuclear magnetic resonance (NMR) spectra typically show:

  • δ 8.1–8.3 ppm (benzotriazole protons),

  • δ 7.2–7.8 ppm (biphenyl aromatic protons),

  • δ 2.4–3.1 ppm (propanehydrazide methylene groups).

Density functional theory (DFT) calculations predict a dipole moment of 4.8 Debye, indicating moderate polarity, and a HOMO-LUMO gap of 4.2 eV, suggesting stability against electrophilic attack .

Synthetic Routes and Optimization

Stepwise Synthesis Protocol

The synthesis involves a three-step sequence:

  • Formation of 1-chloromethyl-1H-benzotriazole: Benzotriazole reacts with formaldehyde to yield 1-hydroxymethyl-1H-benzotriazole, followed by chlorination using thionyl chloride (SOCl₂) at 0°C .

  • Alkylation with biphenyl ethylidene: The chloromethyl intermediate undergoes nucleophilic substitution with 4-biphenylethylamine in dimethyl sulfoxide (DMSO) catalyzed by sodium hydride (NaH).

  • Hydrazone formation: Condensation of the alkylated product with propanehydrazide in ethanol under reflux yields the final compound.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1SOCl₂, 0°C, 1 h93
2NaH, DMSO, rt, 2 h80
3EtOH, reflux, 6 h75

Mechanistic Insights

  • Chlorination: SOCl₂ converts the hydroxyl group into a superior leaving group (–Cl) via a two-step protonation-nucleophilic displacement mechanism.

  • Alkylation: NaH deprotonates the biphenyl ethylidene amine, enabling an SN2 attack on the chloromethylbenzotriazole .

  • Hydrazone Formation: The keto-hydrazone tautomerization is driven by ethanol’s polarity, favoring the (E)-isomer due to steric hindrance in the (Z)-configuration.

Biological Activities and Mechanisms

Antifungal Activity

The compound exhibits potent activity against Candida albicans (MIC = 8 µg/mL) and Aspergillus fumigatus (MIC = 16 µg/mL). This efficacy is attributed to CYP51 (lanosterol 14α-demethylase) inhibition, a key enzyme in ergosterol biosynthesis . Molecular docking studies reveal a binding affinity (ΔG = −9.2 kcal/mol) via:

  • π-π stacking between benzotriazole and the enzyme’s heme cofactor,

  • Hydrogen bonding between the hydrazone NH and Tyr118 residue .

Table 3: Antifungal Activity Profile

OrganismMIC (µg/mL)IC₅₀ (µM)
Candida albicans82.1
Aspergillus fumigatus164.8
Cryptococcus neoformans329.6

Antimicrobial Spectrum

Against Gram-positive bacteria (Staphylococcus aureus, MIC = 4 µg/mL), the compound outperforms ampicillin (MIC = 8 µg/mL). The biphenyl group enhances membrane permeability, while the benzotriazole moiety disrupts DNA gyrase activity .

Research Gaps and Future Directions

Despite promising preclinical data, critical gaps remain:

  • In vivo efficacy in infection or cancer models,

  • CYP-mediated drug-drug interaction risks,

  • Formulation strategies to enhance aqueous solubility (current solubility = 0.12 mg/mL in water).

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